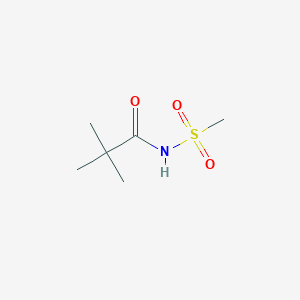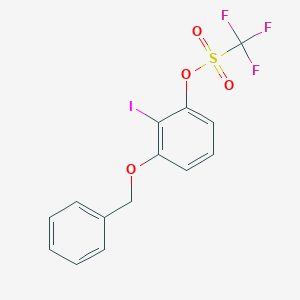
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties, making them valuable intermediates in organic synthesis. This compound, in particular, is characterized by the presence of an iodine atom, a phenylmethoxy group, and a trifluoromethanesulfonate group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate typically involves the triflation of a suitable precursor. One common method is the reaction of 2-iodo-3-phenylmethoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group ability of the triflate, this compound readily participates in nucleophilic substitution reactions.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura and Heck reactions, where the iodine atom acts as a reactive site for palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used. The reactions are often conducted under an inert atmosphere at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenylmethoxy derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution and cross-coupling reactions. The triflate group, being a weakly coordinating anion, facilitates the departure of the leaving group, allowing the nucleophile or coupling partner to attach to the aromatic ring. This process is often catalyzed by transition metals such as palladium, which coordinate to the iodine atom and activate the substrate for reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-1,3-phenylene bis(trifluoromethanesulfonate)
- Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
- 2-Iodo-3-methoxyphenyl trifluoromethanesulfonate
Uniqueness
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is unique due to its specific substitution pattern, which combines the reactivity of the iodine atom with the excellent leaving group ability of the triflate. This makes it particularly useful in synthetic applications where both high reactivity and stability are required.
Propiedades
Fórmula molecular |
C14H10F3IO4S |
|---|---|
Peso molecular |
458.19 g/mol |
Nombre IUPAC |
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H10F3IO4S/c15-14(16,17)23(19,20)22-12-8-4-7-11(13(12)18)21-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
LGRWYNSNXGCOSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


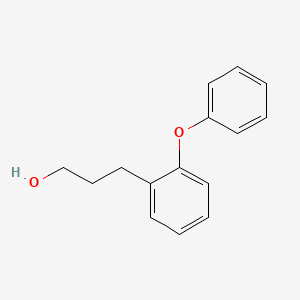

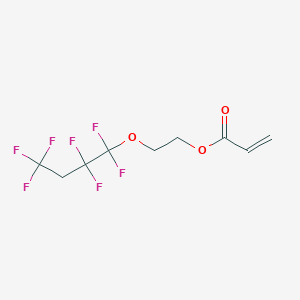
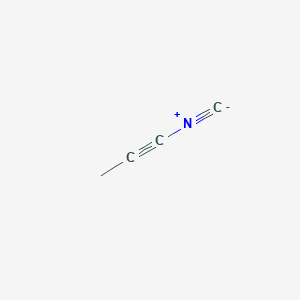
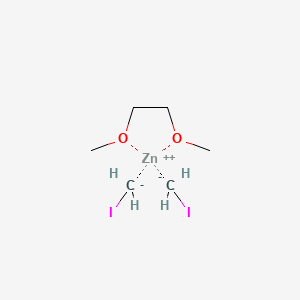
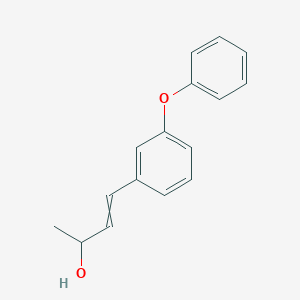
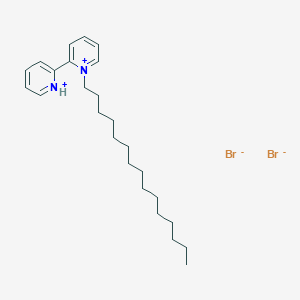

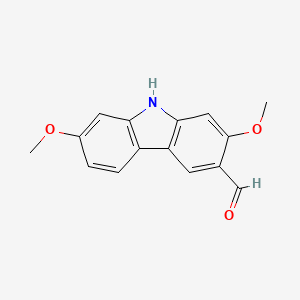
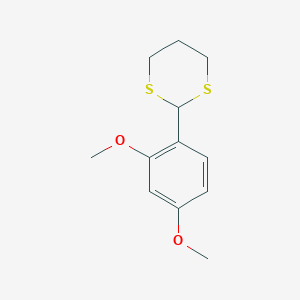
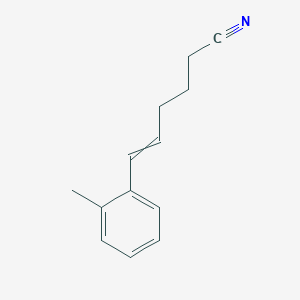
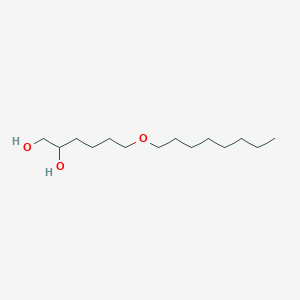
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
